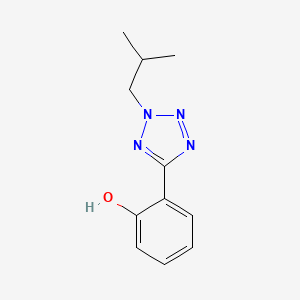
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an isobutyl group attached to the tetrazole ring and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol typically involves the following steps:
-
Formation of Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of Isobutyl Group: : The isobutyl group can be introduced via alkylation of the tetrazole ring. This can be achieved by reacting the tetrazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate.
-
Attachment of Phenol Group: : The phenol group can be attached through a coupling reaction. This can be done by reacting the isobutyl-tetrazole intermediate with a phenol derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The phenol group in 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The tetrazole ring can be reduced to form amines. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The phenol group can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is considered for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of enzymes, receptors, or other proteins. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-2H-tetrazol-5-yl)-phenol: Similar structure but with a methyl group instead of an isobutyl group.
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol: Similar structure but with an ethyl group instead of an isobutyl group.
2-(2-Propyl-2H-tetrazol-5-yl)-phenol: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to its analogs with different alkyl groups.
Eigenschaften
IUPAC Name |
2-[2-(2-methylpropyl)tetrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)7-15-13-11(12-14-15)9-5-3-4-6-10(9)16/h3-6,8,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYZICZKHSCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1N=C(N=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8148629.png)

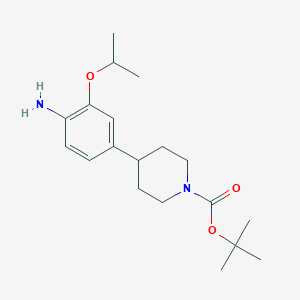
![[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester](/img/structure/B8148649.png)
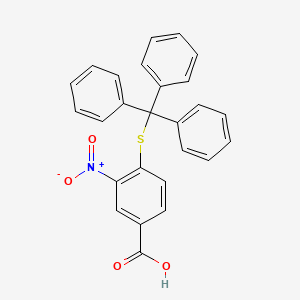
![3-METHYL-1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL]UREA](/img/structure/B8148666.png)
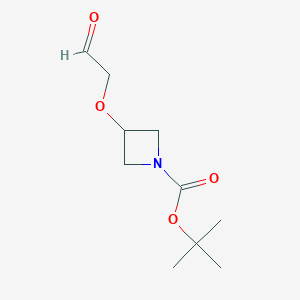
![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)

![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)
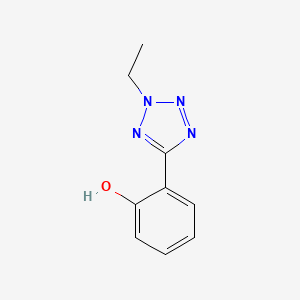
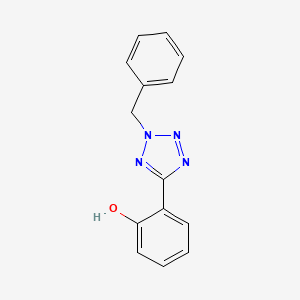
![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)
